Product packaging for Cimetropium(Cat. No.:CAS No. 150521-16-7)

Cimetropium

Cat. No.: B130472
CAS No.: 150521-16-7
M. Wt: 358.5 g/mol
InChI Key: QVVOZYKELHAIPX-MWGADRMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Semisynthetic Belladonna Alkaloid Derivation

Cimetropium bromide is a semisynthetic derivative of scopolamine (B1681570), a naturally occurring belladonna alkaloid. researchgate.netncats.ioalcheminternational.com Belladonna alkaloids are sourced from plants of the Solanaceae family, such as the deadly nightshade. alcheminternational.comalcheminternational.com this compound is specifically derived from the purified extract of the Australian native Duboisia bush. alcheminternational.comalcheminternational.com This chemical modification of a natural compound places it within the semisynthetic classification. ncats.iotorrentpharma.com

Quaternary Ammonium (B1175870) Compound Classification

Structurally, this compound bromide is classified as a quaternary ammonium compound. ontosight.aincats.iotorrentpharma.com This is due to the presence of a quaternary ammonium group in its molecular structure. ontosight.ai This chemical feature is significant as it imparts a positive charge to the molecule, which influences its absorption and distribution in the body. nih.gov As a quaternary ammonium derivative of scopolamine, it is chemically related to other compounds in this class, such as hyoscine butylbromide. alcheminternational.comalcheminternational.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28NO4+ B130472 Cimetropium CAS No. 150521-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150521-16-7

Molecular Formula

C21H28NO4+

Molecular Weight

358.5 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1

InChI Key

QVVOZYKELHAIPX-MWGADRMYSA-N

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

Other CAS No.

150521-16-7

Synonyms

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Cimetropium

Muscarinic Receptor Interactions

Cimetropium exerts its pharmacological effects by interacting with muscarinic receptors, which are a type of G-protein coupled receptor involved in the parasympathetic nervous system. nih.gov These receptors are typically activated by the neurotransmitter acetylcholine (B1216132), leading to various physiological responses, including smooth muscle contraction. patsnap.comnih.gov this compound acts as an antagonist at these receptors, meaning it binds to them without activating them, thereby blocking the binding of acetylcholine and inhibiting its effects. patsnap.compatsnap.com

Receptor Binding Affinity and Selectivity

The efficacy of this compound is rooted in its specific binding characteristics to different muscarinic receptor subtypes.

Studies have demonstrated that this compound displaces the binding of radiolabeled ligands from membranes derived from gastrointestinal smooth muscle. The affinity of this compound for these intestinal muscarinic receptors falls within the range of 70-100 nM. nih.gov This specific affinity for receptors in the gut contributes to its targeted action in the gastrointestinal tract. patsnap.com

This compound exhibits a high affinity for the M3 subtype of muscarinic receptors. patsnap.com M3 receptors are predominantly located in the gastrointestinal tract, salivary glands, and smooth muscle glands. mdpi.com The high affinity for the M3 subtype allows this compound to effectively target the smooth muscles of the gastrointestinal tract, which is crucial for its spasmolytic effect. patsnap.commdpi.com

While showing a high affinity for the M3 subtype, this compound also interacts with other muscarinic receptor subtypes, including M1, M2, M4, and M5. nih.gov These receptor subtypes are distributed throughout the body. M1 receptors are found in the stomach, salivary glands, and brain. mdpi.com M2 receptors are located in the heart and smooth muscles. mdpi.com M4 and M5 receptors are primarily found in the central nervous system, in areas like the hippocampus and substantia nigra. mdpi.com The interaction with these other subtypes, although present, is less pronounced than its affinity for the M3 receptor, contributing to its primary site of action in the gut. patsnap.com

Interactive Table: Binding Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeLocationBinding Affinity (nM)
Intestinal Muscarinic Receptors Gastrointestinal Smooth Muscle70-100 nih.gov
M1 Stomach, Salivary Glands, Brain mdpi.comBroader Affinity nih.gov
M2 Heart, Smooth Muscles mdpi.comBroader Affinity nih.gov
M3 Gastrointestinal Tract, Salivary Glands, Smooth Muscle Glands mdpi.comHigh Affinity patsnap.com
M4 Hippocampus, Substantia Nigra mdpi.comBroader Affinity nih.gov
M5 Hippocampus, Substantia Nigra mdpi.comBroader Affinity nih.gov

Mechanisms of Receptor Antagonism

The primary mechanism by which this compound exerts its effects is through the antagonism of muscarinic receptors.

This compound functions as a competitive antagonist to acetylcholine at muscarinic receptors. patsnap.compatsnap.com This means that this compound binds to the same site on the receptor as acetylcholine, but it does not activate the receptor. openanesthesia.orgnih.govwfsahq.org By occupying the binding site, this compound physically prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. patsnap.compatsnap.com This direct blockade of acetylcholine binding is the fundamental action that results in the relaxation of gastrointestinal smooth muscle and the alleviation of spasms. patsnap.com

Weak Effects on Muscarinic Autoreceptors Compared to Atropine (B194438)

A distinct pharmacological characteristic of this compound is its comparatively weak effect on presynaptic muscarinic autoreceptors when measured against atropine. jst.go.jpnih.govresearchgate.net These autoreceptors are part of a negative feedback loop where acetylcholine inhibits its own further release from nerve endings. nih.gov While potent antagonists like atropine strongly block these autoreceptors, leading to an enhanced release of acetylcholine, this compound's effect is less pronounced. jst.go.jpnih.gov

Research on guinea pig ileum has shown that while this compound is a potent postsynaptic muscarinic antagonist, its presynaptic action on autoreceptors is feeble. jst.go.jpnih.govresearchgate.net This suggests that the primary mechanism for its inhibition of neurally-mediated contractions (e.g., those induced by electrical stimulation) is not due to a significant blockade of this autoregulatory pathway, but rather through its other actions, such as postsynaptic receptor blockade and direct inhibition of ACh release. jst.go.jpresearchgate.net This subtle but significant difference in its interaction with presynaptic autoreceptors helps differentiate its pharmacological profile from that of atropine. jst.go.jpnih.gov

Table 1: Comparative Effects of this compound and Atropine on Acetylcholine Release Mechanisms

Feature This compound Atropine Research Finding
Presynaptic ACh Release Inhibitory Enhances release (by blocking autoreceptors) This compound directly decreases ACh release induced by electrical stimulation. jst.go.jpmedchemexpress.com Atropine enhances the overflow of ACh by blocking the negative feedback mechanism. nih.gov
Muscarinic Autoreceptors Weak effect Potent antagonist This compound has a weak effect on muscarinic autoreceptors compared to atropine. jst.go.jpnih.govresearchgate.net

Downstream Signaling Pathway Modulation

This compound exerts its effects by acting as an antagonist at muscarinic acetylcholine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. drugbank.comdrugbank.comwikipedia.org GPCRs are integral membrane proteins that, upon binding an extracellular ligand, activate associated intracellular G proteins. wikipedia.orgebi.ac.uk This activation initiates a cascade of cellular responses. nih.gov The G protein's α subunit, after exchanging GDP for GTP, dissociates and modulates the activity of various downstream effector proteins. wikipedia.org this compound, by binding to these receptors, prevents acetylcholine from activating them, thereby blocking the initiation of these signaling cascades. drugbank.com The specific downstream effects depend on the G protein subtype coupled to the muscarinic receptor (e.g., Gq/11, Gi/o). wikipedia.orgresearchgate.net

The M3 subtype of muscarinic receptors, a key target for this compound's action in smooth muscle, is coupled to the Gq family of G proteins. researchgate.net Activation of the Gq pathway by acetylcholine leads to the stimulation of the enzyme phospholipase C. wikipedia.org This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgresearchgate.net As a muscarinic antagonist, this compound blocks the receptor activation, thereby inhibiting the Gq-mediated stimulation of phospholipase C and the subsequent hydrolysis of phosphatidylinositol. researchgate.netnih.gov This blockade prevents the generation of IP3 and DAG, which are crucial for subsequent intracellular events.

A primary consequence of M3 muscarinic receptor activation and the subsequent generation of inositol 1,4,5-trisphosphate (IP3) is the mobilization of calcium from intracellular stores. researchgate.netnih.gov IP3 binds to specific receptors on the membrane of the endoplasmic reticulum, which functions as the cell's internal calcium reservoir, causing the release of stored Ca2+ into the cytoplasm. wikipedia.orgnih.gov This rise in intracellular calcium is a critical signal for many cellular processes, including smooth muscle contraction. researchgate.netnih.gov this compound, by preventing the formation of IP3 through its antagonism at the M3 receptor, effectively inhibits this release of calcium from internal stores. researchgate.net This action is a cornerstone of its spasmolytic effect, as it prevents the calcium-dependent contractile mechanisms in smooth muscle cells from being initiated by cholinergic stimulation. nih.gov

Certain subtypes of muscarinic receptors (e.g., M2 and M4) are coupled to inhibitory G proteins (Gi/o). drugbank.comwikipedia.org When activated by acetylcholine, these receptors lead to the inhibition of the enzyme adenylate cyclase. drugbank.com This enzyme is responsible for converting ATP into cyclic AMP (cAMP), another important second messenger. By inhibiting adenylate cyclase, acetylcholine can decrease intracellular cAMP levels. This compound, as a muscarinic antagonist, would block this inhibitory effect. drugbank.comresearchgate.net Therefore, in cells where M2 or M4 receptors are present, this compound can prevent the acetylcholine-induced decrease in adenylate cyclase activity, thereby maintaining cAMP levels that would otherwise be suppressed.

Table 2: Downstream Signaling Effects of this compound as a Muscarinic Antagonist

Signaling Step Effect of Acetylcholine (Agonist) Effect of this compound (Antagonist) Associated Receptor/Protein
G Protein Activation Activates Gq or Gi/o proteins Prevents activation Muscarinic Receptors (GPCRs) drugbank.comresearchgate.net
Phosphatidyl Inositol Hydrolysis Stimulates hydrolysis via PLC Inhibits hydrolysis M3 Receptor (Gq-coupled) researchgate.net
Calcium Release Promotes release from internal stores Inhibits release IP3 Receptor researchgate.netnih.gov
Adenylate Cyclase Activity Inhibits activity via Gi Prevents inhibition M2/M4 Receptors (Gi-coupled) drugbank.com
Modulation of Potassium Channels

While direct, extensive research on this compound's specific modulation of potassium channels is not widely detailed in the available literature, its mechanism of action as a muscarinic receptor antagonist suggests an indirect influence on potassium channel activity. Muscarinic receptor activation is known to modulate various ion channels, including potassium channels, through G-protein coupled signaling pathways. drugbank.comnih.gov By blocking these receptors, this compound likely interferes with the downstream signaling that would typically lead to the modulation of potassium channels, thereby affecting cellular excitability and membrane potential. nih.govscbt.com The regulation of potassium channels is a crucial element in controlling smooth muscle contraction and neuronal signaling. scbt.com

Antispasmodic and Myolytic Mechanisms

This compound bromide exhibits its antispasmodic effects through a combination of direct myolytic action and the inhibition of smooth muscle contraction, which has been demonstrated in various isolated tissue preparations. drugbank.comnih.gov

Inhibition of Smooth Muscle Contraction in Isolated Preparations

The inhibitory effects of this compound on smooth muscle contraction have been extensively studied in various in vitro models. nih.govresearchgate.netnih.gov

Guinea-Pig Ileum Longitudinal Muscle Preparations

In preparations of the guinea-pig ileum longitudinal muscle with the myenteric plexus, this compound has demonstrated potent inhibitory effects on contractions. nih.govresearchgate.net It effectively antagonizes contractions induced by the muscarinic agonist bethanechol (B1168659) in a competitive manner. nih.gov Studies have shown that this compound also strongly inhibits contractions induced by other spasmogens such as barium chloride and 5-hydroxytryptamine (serotonin). nih.gov

Furthermore, research comparing its effects on contractions induced by electrical field stimulation (which causes acetylcholine release from nerve endings) versus those induced by exogenous acetylcholine has revealed interesting characteristics. This compound shows a more potent inhibitory effect on contractions elicited by electrical field stimulation or nicotine. researchgate.netnih.gov This suggests that in addition to its primary role as a postsynaptic muscarinic receptor antagonist, this compound may also have a presynaptic inhibitory effect on acetylcholine release. nih.govmedchemexpress.com In superfusion experiments where the guinea-pig ileum preparations were preloaded with labeled choline, this compound was found to decrease the release of labeled acetylcholine induced by electrical field stimulation. researchgate.netnih.gov

The potency of this compound has been compared to other antimuscarinic agents. In the guinea-pig ileum, its pA2 value, a measure of antagonist potency, was found to be 8.19, which is slightly less potent than atropine (pA2 of 8.52). nih.gov However, it is more potent than butylscopolamine (B1205263) in inhibiting contractions in these preparations. researchgate.netnih.gov

Table 1: Comparative Potency of this compound and Atropine in Guinea-Pig Ileum

Compound pA2 Value
This compound 8.19 nih.gov
Atropine 8.52 nih.gov
Guinea-Pig Taenia Coli

In isolated guinea-pig taenia coli, another smooth muscle preparation, this compound has also been shown to be a competitive antagonist of bethanechol-induced contractions. nih.gov The pA2 value for this compound in this tissue was determined to be 7.91, while atropine's pA2 was 8.41, again indicating that this compound is slightly less potent than atropine in this preparation. nih.gov

Table 2: Comparative Potency of this compound and Atropine in Guinea-Pig Taenia Coli

Compound pA2 Value
This compound 7.91 nih.gov
Atropine 8.41 nih.gov
Guinea-Pig Gallbladder

Studies on isolated guinea-pig gallbladder have further elucidated the antispasmodic properties of this compound. nih.govdntb.gov.ua In this tissue, this compound acts as a competitive antagonist against contractions induced by bethanechol, with a pA2 value of 7.77. nih.gov For comparison, atropine showed a pA2 of 8.31 in the same preparation. nih.gov

This compound also effectively inhibits contractions induced by electrical stimulation in the guinea-pig gallbladder. researchgate.netnih.gov When comparing its potency to other antispasmodic agents in relaxing bethanechol-induced contractions, this compound was found to be 150–200 times more potent than rociverine. The potency of this compound in this tissue was comparable to that of atropine. nih.gov These findings suggest a strong rationale for its use in conditions involving biliary spasm. nih.gov

Table 3: Comparative Potency of Antimuscarinic Agents in Guinea-Pig Gallbladder

Compound pA2 Value Relative Potency vs. Rociverine
This compound 7.77 nih.gov 150-200x more potent
Atropine 8.31 nih.gov -
Rociverine - -
Human and Canine Large Bowel Preparations

In in vitro studies on isolated colonic preparations from both humans and dogs, this compound bromide demonstrates effective spasmolytic properties. nih.gov The compound acts as a competitive antagonist against contractions mediated by muscarinic receptors in the large bowel of both species. nih.govresearchgate.net The affinity of this compound for these receptors, expressed as pA2 values, was found to range between 7.41 and 7.82. nih.govresearchgate.net This indicates a potent blocking action on the cholinergic pathways that regulate colonic motility. karger.com

Differential Responses to Various Contractile Stimuli in In Vitro Models

The inhibitory effects of this compound vary depending on the nature of the stimulus used to induce smooth muscle contraction in experimental models. researchgate.netnih.gov A key pharmacological characteristic of this compound is that it is relatively more potent at inhibiting contractions induced by neural stimuli, such as electrical field stimulation (EFS) or nicotine, compared to its effect on contractions caused by direct application of exogenous muscarinic agonists like acetylcholine or bethanechol. researchgate.netnih.govresearchgate.net This suggests that in addition to blocking postsynaptic muscarinic receptors, this compound also has a presynaptic mode of action. nih.govjst.go.jp

Bethanechol-Induced Contractions

Bethanechol is a muscarinic receptor agonist that directly stimulates smooth muscle contraction. This compound competitively antagonizes contractions induced by bethanechol in various isolated guinea pig tissues. nih.govnih.gov In studies on guinea pig ileum and taenia coli, this compound showed pA2 values of 8.19 and 7.91, respectively, against bethanechol. nih.gov When compared to atropine in these tissues, this compound was found to be approximately 0.3 times as potent. nih.gov In the guinea pig gallbladder, this compound and atropine were both shown to be competitive antimuscarinics, with this compound exhibiting a pA2 of 7.77. nih.gov

Table 1: Antagonistic Potency (pA2) of this compound against Bethanechol-Induced Contractions in Guinea Pig Tissues
TissueThis compound pA2 ValueAtropine pA2 ValueReference
Ileum8.198.52 nih.gov
Taenia Coli7.918.41 nih.gov
Gallbladder7.778.31 nih.gov
Electrical Field Stimulation-Induced Contractions

Electrical field stimulation (EFS) of isolated gut preparations causes the release of endogenous acetylcholine from enteric nerve endings, leading to muscle contraction. nih.gov this compound produces a dose-dependent inhibition of these neurally mediated contractions. researchgate.net The compound's inhibitory effect on EFS-induced contractions is more potent than its effect on contractions caused by externally applied acetylcholine. researchgate.netnih.gov Further investigations revealed that this compound can decrease the release of acetylcholine induced by EFS. nih.govjst.go.jp This suggests a presynaptic inhibitory effect on cholinergic nerve terminals, in addition to its postsynaptic receptor blockade. nih.gov In comparative studies, the order of potency against EFS-induced contractions was determined to be atropine > this compound > butylscopolamine. researchgate.net

Nicotine-Induced Contractions

Nicotine stimulates nicotinic receptors on enteric neurons, which in turn release acetylcholine to cause smooth muscle contraction. nih.gov Similar to its effects on EFS-induced contractions, this compound demonstrates a more potent inhibitory action against nicotine-induced contractions compared to those elicited by direct muscarinic agonists. researchgate.netnih.gov The relative potency of this compound in this context is greater than that of butylscopolamine but less than that of atropine. researchgate.net This finding further supports the concept that this compound's mechanism involves interference with the neural pathways controlling gut motility. researchgate.netnih.gov

BaCl2-Induced Contractions

Barium chloride (BaCl2) is known to induce smooth muscle contractions through a direct action on the muscle membrane, largely independent of nerve stimulation or muscarinic receptor activation. nih.govnih.gov This action is thought to involve the influx of calcium ions through voltage-dependent calcium channels. nih.gov this compound has been shown to exert strong inhibitory effects against contractions induced by BaCl2 in the guinea-pig ileum. nih.govresearchgate.net This inhibitory action on BaCl2-induced contractions suggests that this compound possesses a direct myolytic effect on the smooth muscle cell, which is separate from its antimuscarinic properties. drugbank.com

5-Hydroxytryptamine-Induced Contractions

5-Hydroxytryptamine (5-HT), also known as serotonin, can induce gastrointestinal smooth muscle contraction through various receptor subtypes. koreamed.org In studies using guinea-pig ileum, this compound displayed strong inhibitory activity against contractions induced by 5-HT. nih.gov This suggests that this compound can counteract contractile stimuli mediated by different receptor systems, although its primary classification is as an antimuscarinic agent.

Absence of Antihistaminic or Calcium Channel Blocking Activity

In the comprehensive pharmacological characterization of this compound, studies have consistently demonstrated its high specificity for muscarinic receptors. A key finding in its molecular and cellular pharmacodynamic profile is the lack of significant activity at histamine (B1213489) H1 receptors and L-type calcium channels. This selectivity distinguishes it from other spasmolytic agents that may exert their effects through these alternative pathways.

Detailed Research Findings

Research into the pharmacological profile of this compound has confirmed its focused mechanism of action. Early and pivotal in vitro studies established that this compound is devoid of both antihistaminic and calcium channel blocking properties. nih.gov This was determined through a series of experiments on isolated tissue preparations, which are standard models for assessing such activities.

For the evaluation of antihistaminic effects, the response of tissues, such as the guinea pig ileum, to histamine is measured. This compound did not inhibit contractions induced by histamine, indicating it does not block H1 receptors. nih.gov This is in contrast to classic antihistamines like diphenhydramine, which are potent antagonists of histamine-induced smooth muscle contraction.

To investigate potential calcium channel blocking activity, researchers typically induce smooth muscle contractions with a high concentration of potassium chloride (KCl). This method causes membrane depolarization, which in turn opens voltage-gated L-type calcium channels, leading to an influx of extracellular calcium and subsequent contraction. This compound was found to be inactive against these KCl-induced contractions, demonstrating its lack of a direct blocking effect on calcium channels. nih.gov This differentiates it from calcium channel blockers like verapamil, which effectively inhibit such contractions.

This specificity is a notable feature of this compound's pharmacodynamic profile. While some other quaternary ammonium (B1175870) antispasmodics, such as otilonium (B12848) and pinaverium (B1222119) bromide, do exhibit calcium channel blocking properties as part of their mechanism of action, this compound's spasmolytic effects are attributable to its antimuscarinic activity. medchemexpress.com

The following table summarizes the findings regarding this compound's lack of antihistaminic and calcium channel blocking activity in comparison to standard agents.

Table 1: Summary of this compound's Activity at Histamine and Calcium Channels

Compound Assay Model Effect
This compound Histamine-induced contraction Guinea Pig Ileum No inhibitory effect
Diphenhydramine Histamine-induced contraction Guinea Pig Ileum Potent inhibition
This compound KCl-induced contraction Guinea Pig Ileum No inhibitory effect

| Verapamil | KCl-induced contraction | Guinea Pig Ileum | Potent inhibition |

Preclinical Pharmacodynamic and Tissue Specific Research

Tissue Distribution and Localization Studies in Animal Models

Investigations into the tissue distribution of cimetropium in animal models, primarily rats, have been crucial in elucidating its mechanism of action. These studies, often employing radiolabeled compounds, have mapped the journey and concentration of this compound in various tissues over time.

Selective Accumulation in Colonic Smooth Muscle

A key finding from preclinical research is the selective accumulation of orally administered this compound in the smooth muscle of the colon. researchgate.net Unlike the tertiary amine antimuscarinic, atropine (B194438), this compound's distribution appears to be more influenced by transit through the gastrointestinal tract, leading to local uptake and elimination rather than significant absorption in the upper gut. researchgate.netresearchgate.net This targeted accumulation in the colon suggests a localized therapeutic effect. researchgate.net

Time-Related Distribution in Intestinal Segments

The distribution of this compound within the different segments of the intestine exhibits a clear time-dependent pattern. Following oral administration in rats, the binding of this compound in the duodenum, jejunum, and ileum was observed to decrease over time. researchgate.netresearchgate.netresearchgate.net In stark contrast, the binding of the drug to the smooth muscle of the colon increased over a 15-hour period. researchgate.netresearchgate.netresearchgate.net This progressive accumulation in the colon underscores its potential for targeted action in the lower gastrointestinal tract. researchgate.net

Table 1: Time-Related Binding of this compound in Rat Intestinal Segments

Intestinal SegmentBinding Over Time
DuodenumDecreased
JejunumDecreased
IleumDecreased
ColonIncreased (over 15 hours)

Comparative Tissue Binding Profile

To further understand its selectivity, the binding of this compound was compared across different tissues. Studies revealed that binding was absent in the right atrium of the heart. researchgate.netresearchgate.netresearchgate.net In the submandibular glands, binding was described as minor and temporary. researchgate.netresearchgate.netresearchgate.net This profile contrasts with that of atropine and highlights this compound's preferential action on gastrointestinal smooth muscle over cardiac and glandular tissues. researchgate.net

Micro-Autoradiographic Imaging for Detailed Tissue Distribution

Micro-autoradiographic imaging has provided a more granular view of this compound's distribution at a cellular level. xenotech.comnih.gov Twenty-four hours after oral administration of radiolabeled this compound, the highest density of silver grains was observed in various colonic tissues. researchgate.netresearchgate.netresearchgate.net These included the smooth muscles, blood vessels (predominantly venules), and the deep mucosal glands. researchgate.netresearchgate.netresearchgate.net A significant concentration of silver grains was also found in hepatocytes, while negligible amounts were detected in the heart, exocrine glands, and other bodily tissues. researchgate.netresearchgate.netresearchgate.net

In Vivo Pharmacological Characterization

The tissue-specific distribution of this compound is complemented by its potent pharmacological activity, particularly its spasmolytic effects, which have been characterized in various animal models.

Evaluation of Spasmolytic Activity in Animal Models

This compound has demonstrated significant spasmolytic, or muscle-relaxing, activity in several animal models. scielo.org.conih.gov In conscious dogs with a colonic Thiry fistula, intravenously administered this compound proved to be a potent inhibitor of large bowel motility induced by both external and internal stimuli. nih.gov It effectively counteracted the colonic motor response to neostigmine (B1678181) administration, affecting both the tonic and phasic components of the contractile response. nih.gov Furthermore, this compound inhibited motor activity prompted by the physical distension of the intestine. nih.gov In isolated colonic preparations from both humans and dogs, this compound acted as a competitive antagonist to muscarinic-mediated contractions. nih.gov

Inhibition of Large Bowel Motility (e.g., Conscious Dogs with Thiry Fistula)

In studies involving conscious dogs equipped with a Thiry fistula of the colon, intravenous administration of this compound proved to be a powerful inhibitor of large bowel motility. medchemexpress.comtargetmol.comresearchgate.netnih.gov This inhibition was observed against motility evoked by both external and internal stimuli, highlighting the compound's broad efficacy in reducing colonic motor activity. medchemexpress.comtargetmol.comresearchgate.netnih.gov

Counteraction of Colonic Motor Response to Neostigmine Administration

This compound effectively counteracts the colonic motor response induced by neostigmine. medchemexpress.comtargetmol.comresearchgate.netnih.gov Research has shown that it affects both the tonic and phasic components of this contractile response. medchemexpress.comtargetmol.comresearchgate.netnih.gov The dose-dependent inhibitory effect was quantified with a reported ID50 of 27.9 µg/kg in conscious dogs. medchemexpress.comtargetmol.comnih.govkarger.com

Table 1: Effect of this compound Bromide on Neostigmine-Induced Colonic Motor Response

Parameter Value Species

| ID50 | 27.9 µg/kg | Dog |

ID50: The dose of a drug that causes a 50% inhibition of a specific biological or biochemical function.

Inhibition of Motor Activity Elicited by Intraluminal Distension

The drug has been shown to inhibit motor activity in the colon that is triggered by intraluminal distension. medchemexpress.comtargetmol.comresearchgate.netnih.gov This stimulus mimics the physiological effect of stool or gas within the large bowel. karger.com The inhibitory action of this compound in this context underscores the critical role of acetylcholine (B1216132) in mediating reflex nervous stimulation that governs colonic motility. karger.com

Effects on Gastrointestinal Motility Beyond the Colon

The pharmacodynamic effects of this compound extend to other parts of the gastrointestinal tract, including the esophagus and gallbladder.

Inhibition of Lower Esophageal Sphincter Pressure (LESP)

In studies involving healthy human subjects and patients with nutcracker esophagus, intravenous this compound bromide significantly decreased lower esophageal sphincter pressure (LESP). researchgate.netcapes.gov.brkarger.comnih.govnih.gov A comparative study with atropine showed that this compound produced a similar maximal reduction in LESP (approximately -30% from basal values) twenty minutes after administration. karger.comnih.gov However, the effect of this compound was of a shorter duration, with LESP returning to baseline values sixty minutes post-injection, unlike atropine's more sustained effect. karger.comnih.gov In patients with primary achalasia, this compound also induced a significant decrease in sphincter pressure. nih.gov

Reduction of Esophageal Body Contraction Amplitude

This compound has been demonstrated to significantly reduce the amplitude of contractions in the esophageal body. researchgate.netcapes.gov.brkarger.comnih.govnih.gov In healthy volunteers, both this compound and atropine caused a maximal decrease of approximately 65% from basal contraction amplitude twenty minutes after injection. karger.comnih.gov Similar to its effect on LESP, the inhibitory action of this compound on contraction amplitude was less prolonged than that of atropine. karger.comnih.gov The duration and propagation velocity of esophageal contractions were not significantly altered by this compound. karger.comnih.gov

Table 2: Comparative Effects of this compound and Atropine on Esophageal Motility (20 minutes post-injection)

Parameter This compound Atropine
LESP Reduction ~30% ~30%

| Contraction Amplitude Reduction | ~65% | ~65% |

Modulation of Gallbladder Contraction (e.g., in response to olive oil)

The influence of this compound on gallbladder contraction has been investigated in healthy volunteers using olive oil as a physiological stimulus. nih.govresearchgate.net When olive oil was administered intraduodenally, intravenous this compound bromide was found to decrease the extent, velocity, and duration of the resulting gallbladder contraction. nih.govresearchgate.net However, when the oil was given orally, this compound only reduced the velocity of the contraction. nih.govresearchgate.net These findings suggest that the stomach plays a role in modulating the speed and magnitude of postprandial gallbladder contraction and that anticholinergic agents like this compound can antagonize both the gastric and duodenal phases of this response. nih.gov

Antagonism of Gastric and Duodenal Phases of Gallbladder Response to Meals

This compound bromide demonstrates notable antagonistic effects on the physiological phases of gallbladder contraction following a meal. The gallbladder's response to food intake is biphasic, involving an initial gastric phase and a subsequent duodenal phase. The gastric phase is triggered by food in the stomach, leading to gallbladder contraction primarily through vagal cholinergic pathways. The duodenal phase is mainly mediated by the hormone cholecystokinin (B1591339) (CCK), which is released when digested food enters the duodenum. worktribe.com

Research has shown that this compound, an antimuscarinic agent, effectively antagonizes both of these phases. nih.gov In studies evaluating the gallbladder response to stimuli like oral and intraduodenal olive oil, intravenous this compound bromide was found to modulate the contraction. nih.gov After placebo treatment, gallbladder contraction was observed to be more significant and rapid following intraduodenal oil compared to oral administration. nih.gov this compound bromide administration diminished the extent, speed, and duration of gallbladder contraction stimulated by intraduodenal oil. nih.gov For orally administered oil, which initiates the gastric phase, this compound reduced the velocity of the contraction. nih.gov

This inhibitory action is attributed to its anticholinergic properties. During the gastric phase, this compound blocks the vagal cholinergic signals responsible for gallbladder contraction. nih.gov In the duodenal phase, the contraction is induced by CCK, which acts through both direct stimulation of the gallbladder and a local cholinergic reflex. capes.gov.br this compound's ability to inhibit the action of caerulein, a peptide similar to CCK, on gallbladder emptying further supports its role in modulating this phase. researchgate.net By blocking these muscarinic receptors, this compound can reduce the gallbladder's contractile response to CCK. capes.gov.brresearchgate.net This demonstrates that anticholinergic compounds like this compound can effectively antagonize both the gastric and duodenal phases of the gallbladder's response to a meal. nih.gov

Metabolic Pathways and Species Differences

The biotransformation of this compound has been primarily investigated through in vitro experiments, which have highlighted significant differences in its metabolic pathways across various animal species. researchgate.netnih.gov

In Vitro Metabolic Studies Using Animal Hepatic Microsomal Incubates (e.g., Rat, Hamster, Guinea Pig, Mouse)

In vitro studies utilizing hepatic microsomal incubates from rats, hamsters, guinea pigs, and mice have been fundamental in characterizing the metabolism of this compound bromide. researchgate.netnih.gov Liver microsomes are rich sources of cytochrome P450 (CYP) enzymes, which are crucial for Phase I metabolic reactions. thermofisher.com In these experiments, this compound is incubated with liver microsomes from these different species along with necessary cofactors like NADPH to initiate metabolic reactions. tandfonline.comanimbiosci.org

The findings from these studies reveal distinct species-dependent variations in the metabolic profile of this compound. researchgate.netnih.gov Techniques such as tandem mass spectrometry have been employed to identify the metabolites formed in these complex mixtures. tandfonline.comcapes.gov.br These methods have successfully identified multiple metabolites of this compound and demonstrated qualitative differences in the metabolic pathways among the four species studied. researchgate.netnih.govtandfonline.com Such variations are common in drug metabolism due to differences in the primary structure, expression levels, and activity of CYP enzymes among species. core.ac.uk

Identification of Major and Minor Metabolic Pathways

Metabolic analysis has identified several key biotransformation routes for this compound, with a clear distinction between major and minor pathways. researchgate.netnih.gov In total, up to ten different metabolites have been identified from various animal hepatic microsomal incubations. nih.govtandfonline.comresearchgate.net

Hydroxylation of the Aromatic Ring in the Ester Side-Chain (Major Pathway)

The primary and most significant metabolic pathway for this compound is the hydroxylation of the aromatic ring within the ester side-chain. researchgate.netnih.gov This Phase I oxidation reaction, catalyzed by cytochrome P450 enzymes, involves the addition of a hydroxyl group to the phenyl ring of the molecule. labce.comwikipedia.org This pathway was consistently identified as the major route of metabolism across the different animal species investigated. researchgate.netnih.govresearchgate.net

Ester Bond Hydrolysis (Minor Pathway)

A less dominant, or minor, metabolic pathway is the hydrolysis of the ester bond. researchgate.netnih.gov This reaction involves the cleavage of the ester linkage in the this compound molecule, a common reaction for drugs containing ester groups. labce.com This process results in the formation of two separate molecules from the parent drug. labce.com Across the studied species, ester bond hydrolysis was consistently found to be a minor route of biotransformation for this compound. researchgate.netnih.govresearchgate.net

N-Demethylation of the Bridgehead Nitrogen (Species-Specific Observations)

N-demethylation, the removal of a methyl group from the bridgehead nitrogen atom of the scopine (B3395896) structure, is another identified metabolic pathway. researchgate.netnih.govwikipedia.org This reaction is highly dependent on the species being studied. researchgate.netnih.gov Specifically, the N-demethylation of this compound was observed to occur in incubates from rat and hamster liver microsomes but not in those from guinea pigs or mice. researchgate.netnih.govresearchgate.net This highlights a qualitative difference in the metabolic capabilities of these species concerning this compound.

Interactive Data Table: Summary of this compound Metabolic Pathways

Metabolic Pathway Description Status Species Observation
Aromatic Hydroxylation Addition of a hydroxyl group to the phenyl ring of the ester side-chain. labce.comwikipedia.org Major Observed in rat, hamster, guinea pig, and mouse. researchgate.netnih.gov
Ester Bond Hydrolysis Cleavage of the ester bond in the molecule. labce.com Minor Observed in rat, hamster, guinea pig, and mouse. researchgate.netnih.gov

Table of Compounds

Compound Name
Acetylcholine
Atropine
Bethanechol (B1168659)
Caerulein
Cholecystokinin (CCK)
This compound / this compound Bromide
Nicotine

Inter-Species Variability in Metabolic Profiles

Preclinical investigations into the biotransformation of this compound have revealed notable differences in its metabolic pathways across various animal species. These variations are crucial for understanding the compound's pharmacokinetic profile and for extrapolating preclinical data to human scenarios. nih.govnih.govnih.gov The primary goals of such preclinical drug metabolism assessments are to determine metabolic stability, identify major metabolites, and characterize the enzymatic pathways involved. nih.gov

Research utilizing hepatic microsomal incubates from rats, hamsters, guinea pigs, and mice has been instrumental in elucidating the in vitro metabolism of this compound bromide. nih.govtandfonline.com These studies employed advanced analytical techniques, such as tandem mass spectrometry, to screen for and identify metabolites within complex biological mixtures. nih.govresearchgate.netacs.org

The main metabolic transformations identified for this compound involve oxidation reactions. nih.govtandfonline.com The predominant metabolic pathway across the species studied is the hydroxylation of the aromatic ring located in the ester side-chain. nih.govresearchgate.netresearchgate.net A secondary, less significant pathway is the hydrolysis of the ester bond. nih.govresearchgate.net

Significant qualitative differences in the metabolic pathways of this compound bromide were observed between the species. nih.govtandfonline.com A key variation is the N-demethylation of the bridgehead nitrogen. nih.govresearchgate.net This specific metabolic reaction was detected exclusively in the incubates from rat and hamster livers and was absent in those from guinea pigs and mice. nih.govtandfonline.comresearchgate.net The identification of ten distinct metabolites was made possible through the comparison of mass spectrometry data with synthetic standards. nih.govtandfonline.comresearchgate.net

These species-specific metabolic profiles underscore the importance of using multiple animal models in preclinical development to gain a comprehensive understanding of a drug's behavior. nih.govresearchgate.net Differences in enzyme expression and activity, such as those in the cytochrome P450 family, often account for such inter-species variability. nih.govnih.gov

The following tables summarize the key metabolic pathways and the observed species differences based on in vitro preclinical research.

Table 1: In Vitro Metabolic Pathways of this compound Across Species

This table is interactive. You can sort and filter the data.

Metabolic Pathway Rat Hamster Guinea Pig Mouse Pathway Type
Aromatic Hydroxylation Major
Ester Bond Hydrolysis Minor
N-Demethylation Species-Specific

Source: Adapted from Kajbaf M, et al., Xenobiotica, 1992. nih.govtandfonline.comresearchgate.net

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies and Optimization

The industrial production of cimetropium bromide starts from scopolamine (B1681570) hydrobromide and involves a multi-step process optimized for yield and purity. google.com

The conversion of scopolamine hydrobromide to this compound bromide is a well-established industrial process. google.com This synthesis involves the liberation of the scopolamine free base, followed by an N-alkylation reaction.

The initial step in the synthesis is the deprotonation of scopolamine hydrobromide to yield the free base, scopolamine. google.com This is typically achieved by treating an aqueous solution of scopolamine hydrobromide with a base. A common method involves the dropwise addition of a saturated potassium carbonate solution to the scopolamine hydrobromide solution under an ice bath to maintain controlled temperatures. google.com The base neutralizes the hydrobromic acid, liberating the tertiary amine of the scopolamine molecule and making it nucleophilic for the subsequent alkylation step. The pH of the solution is adjusted to a range of 8 to 9 to ensure complete deprotonation. google.com

Following deprotonation, the liberated scopolamine free base is extracted from the aqueous phase using an organic solvent. google.com Dichloromethane (B109758) is a frequently used solvent for this purpose due to its ability to effectively dissolve scopolamine. The extraction is typically performed multiple times to maximize the recovery of the free base from the aqueous layer. After extraction, the organic phase is washed with water to remove any residual inorganic salts. google.com

The core of the synthesis is the N-alkylation of the scopolamine free base with cyclopropylmethyl bromide. google.com This reaction, a type of quaternization, introduces the cyclopropylmethyl group to the nitrogen atom of the tropane (B1204802) ring system, forming the quaternary ammonium (B1175870) salt, this compound bromide. The reaction is typically carried out by adding cyclopropylmethyl bromide to the dichloromethane solution of scopolamine and heating the mixture under reflux conditions. google.com The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the nitrogen atom of scopolamine acts as the nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide. To optimize the reaction, a slight molar excess of cyclopropylmethyl bromide is often used.

Upon completion of the N-alkylation reaction, the reaction mixture is cooled, leading to the precipitation of this compound bromide as a crystalline solid. google.com The crude product is then collected by filtration. google.com To achieve the desired purity, recrystallization is performed. A mixture of ethanol (B145695) and water is a common solvent system for this purification step. This process removes unreacted starting materials and byproducts, yielding this compound bromide of high purity.

StepReagents/ConditionsPurpose
Deprotonation Scopolamine hydrobromide, Potassium carbonate, Water, Ice bathTo generate the scopolamine free base. google.com
Extraction Dichloromethane, WaterTo isolate the scopolamine free base. google.com
N-Alkylation Cyclopropylmethyl bromide, RefluxTo form the quaternary ammonium salt. google.com
Purification Cooling, Filtration, Recrystallization (e.g., from ethanol/water)To isolate and purify the final product. google.com

Industrial Synthesis from Scopolamine Hydrobromide

Structure-Activity Relationship (SAR) Elucidation

The pharmacological activity of this compound is intrinsically linked to its specific chemical structure. Alterations to different parts of the molecule have been shown to significantly impact its anticholinergic properties, receptor affinity, and selectivity.

The presence of a quaternary ammonium group is a defining feature of this compound and is crucial for its anticholinergic activity. alcheminternational.comontosight.ai This positively charged nitrogen atom, part of the azoniatricyclo[3.3.1.02,4]nonane core, plays a pivotal role in the molecule's interaction with muscarinic receptors. ontosight.ai

Mechanism of Action: As a quaternary ammonium compound, this compound acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors located on smooth muscle cells, particularly in the gastrointestinal tract. alcheminternational.comresearchgate.net This antagonism blocks the action of acetylcholine, leading to a reduction in smooth muscle contractions and spasms. ontosight.ai

Receptor Binding: The permanent positive charge of the quaternary ammonium group facilitates a strong ionic interaction with the anionic site of the muscarinic receptor. This interaction is a primary determinant of the high affinity that this compound exhibits for these receptors. alcheminternational.comresearchgate.net

Systemic Absorption: A notable characteristic of quaternary ammonium compounds like this compound is their poor absorption into the systemic circulation. nih.gov This is advantageous as it localizes the drug's action to the gastrointestinal tract, minimizing systemic anticholinergic side effects. nih.gov While some absorption does occur, it is generally low. nih.govresearchgate.net

The N-alkylation of the scopolamine base with a cyclopropylmethyl group is a key synthetic step that significantly enhances the pharmacological profile of this compound. google.com This specific substituent is instrumental in modulating the drug's receptor affinity and selectivity.

Enhanced Affinity: The addition of the cyclopropylmethyl group to the nitrogen atom contributes to a higher affinity for muscarinic receptors compared to other alkyl substituents. This modification is a critical factor in the potent antispasmodic effects observed with this compound.

Receptor Selectivity: The cyclopropylmethyl moiety is believed to play a role in the drug's selectivity for certain muscarinic receptor subtypes within the gastrointestinal tract, although further detailed studies are required to fully elucidate this. ontosight.ai This selectivity helps to target the therapeutic action and potentially reduce the incidence of side effects associated with non-selective muscarinic antagonists.

Table 1: Comparative Antimuscarinic Potency

CompoundpA2 ValueRelative Potency
Atropine (B194438)8.31> this compound
This compound 7.77 - 7.96 > Butylscopolamine (B1205263)
ButylscopolamineNot specified< this compound
RociverineNot specified150-200x less potent than this compound

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist. Data sourced from multiple in vitro studies. ncats.ioresearchgate.net

This compound possesses a complex stereochemistry with multiple chiral centers, making stereochemical control during its synthesis a critical aspect for ensuring its therapeutic efficacy. ncats.ionih.gov The specific three-dimensional arrangement of atoms is essential for proper binding to the muscarinic receptor.

Chiral Centers: The molecule contains several stereocenters, including those on the tropane ring and the tropic acid moiety. ncats.ionih.gov The absolute configuration of these centers is crucial for the molecule's biological activity.

Enantioselective Synthesis: The synthesis of this compound must be enantioselective to produce the desired stereoisomer. fiu.edu The biological activity of stereoisomers can differ significantly, with one enantiomer often being much more active than the other. slideshare.netscribd.com The synthesis starts from scopolamine, a naturally occurring chiral molecule, which helps in establishing the correct stereochemistry in the final product. alcheminternational.comgoogle.com

Impact on Efficacy: Improper stereochemistry can lead to a molecule with reduced or no affinity for the target receptor, rendering it therapeutically ineffective. slideshare.net Therefore, rigorous control over the stereochemical outcome of the synthesis is paramount. The specific stereoconfiguration of this compound is (1R,2R,4S,5S,7S)-9-(cyclopropylmethyl)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-9-ium bromide. drugbank.com

Advanced Analytical Methodologies in Cimetropium Research

Mass Spectrometry Applications

Mass spectrometry has proven to be an invaluable tool in the study of cimetropium, particularly for the identification of its metabolic products.

The in vitro metabolism of this compound bromide has been investigated using tandem mass spectrometry. nih.gov This technique has been instrumental in identifying metabolites in hepatic microsomal incubates from various species, including rats, hamsters, guinea pigs, and mice. nih.gov By comparing the daughter ion spectra of potential metabolites with those of synthetic standards, researchers have successfully identified ten metabolites of this compound bromide. nih.gov The primary metabolic pathway discovered was hydroxylation of the aromatic ring in the ester side-chain, with ester bond hydrolysis being a minor route. nih.gov Notably, N-demethylation of the bridgehead nitrogen was observed only in rat and hamster incubates, highlighting species-specific differences in metabolism. nih.gov

Table 1: Identified Metabolic Pathways of this compound in In Vitro Studies nih.gov

Metabolic Pathway Description Species Observed
Aromatic Hydroxylation Addition of a hydroxyl group to the aromatic ring of the ester side-chain. Major pathway in all species tested.
Ester Bond Hydrolysis Cleavage of the ester bond. Minor pathway in all species tested.

Constant neutral loss (CNL) scanning, a specific application of tandem mass spectrometry, has been effectively used to screen for metabolites of this compound in microsomal incubates without the need for extensive purification procedures. nih.gov This method focuses on identifying molecules that lose a specific, neutral fragment during mass spectrometric analysis. For this compound, a CNL scan for a loss of 54 daltons was used to detect the presence of the N-methylenecyclopropyl-scopine functionality. nih.gov Additionally, a CNL scan for a loss of 46 daltons was employed to screen for ester hydrolysis products. nih.gov This approach not only facilitated the detection of metabolites but also revealed differences in the metabolic pathways of this compound bromide among different species. nih.gov

Radioligand Binding Assays

Radioligand binding assays have been fundamental in characterizing the interaction of this compound with its target receptors.

To determine the affinity and specificity of this compound for muscarinic receptors, ³H-N-methylscopolamine (³H-NMS) binding displacement studies have been conducted. In vitro, this compound was shown to displace ³H-NMS from membranes derived from gastrointestinal smooth muscle, with an affinity in the range of 70-100 nM. nih.gov In vivo studies further confirmed the ability of intravenously administered this compound to displace ³H-NMS binding from muscarinic receptors in peripheral organs. nih.gov Interestingly, when injected into ileal loops, this compound displaced ³H-NMS binding primarily from the surrounding tissue of the loop, suggesting a topical effect of the compound. nih.gov

In Vitro Organ Bath and Contractility Studies

The functional effects of this compound on smooth muscle contractility have been extensively evaluated using in vitro organ bath preparations.

Studies on isolated tissue preparations have provided significant insights into the spasmolytic properties of this compound. In preparations of guinea-pig ileum and taenia coli stimulated by bethanechol (B1168659), this compound demonstrated competitive antagonism. nih.gov The pA2 values for this compound in these tissues were 8.19 and 7.91, respectively, indicating a potency approximately 0.3 times that of atropine (B194438). nih.gov this compound also exhibited strong inhibitory effects against contractions induced by barium chloride and 5-hydroxytryptamine in the guinea-pig ileum. nih.gov Further research has demonstrated the inhibitory effect of this compound on caerulein-induced contractions of the gallbladder. researchgate.net The spasmolytic activity of this compound has also been evaluated on both human and canine colon preparations. nih.gov

Table 2: Comparative Potency of this compound and Atropine in Guinea-Pig Tissues nih.gov

Tissue Preparation Compound pA2 Value
Guinea-Pig Ileum This compound 8.19
Atropine 8.52
Guinea-Pig Taenia Coli This compound 7.91

Electrical Field Stimulation Techniques

Electrical Field Stimulation (EFS) is a fundamental in vitro technique used in pharmacological research to study the effects of compounds on smooth muscle contractility and nerve responses. In the context of gastrointestinal research, EFS is applied to isolated tissue preparations, such as sections of the colon or ileum, to induce contractions by stimulating the intrinsic nerves within the tissue wall. This method allows researchers to investigate the mechanism of action of spasmolytic drugs like this compound by assessing their ability to counteract these induced contractions.

While direct studies detailing the effects of this compound on electrically stimulated human colonic tissue are not prevalent in the reviewed literature, extensive research on its inhibitory effects on induced colonic motility provides significant insights. For instance, a study on patients with irritable bowel syndrome (IBS) evaluated the effect of intravenously administered this compound bromide on sigmoid motor activity stimulated by a meal. A meal serves as a natural stimulus for colonic motility, involving complex physiological pathways that EFS aims to mimic in a controlled laboratory setting.

The findings from this research provide a strong rationale for this compound's therapeutic use in conditions characterized by colonic hypermotility. nih.govresearchgate.net The data illustrates the compound's capacity to antagonize stimulated motor responses in the human colon, a key mechanism for alleviating symptoms such as abdominal pain and cramping in IBS. nih.gov

Table 1: Effect of this compound Bromide on Meal-Stimulated Sigmoid Colon Motility

GroupStimulusObservationKey Finding
Control (Saline-Treated)1000-calorie mealSignificant increase in sigmoid motor activity.Motor activity increase sustained for approximately 90 minutes. nih.gov
This compound Bromide-Treated1000-calorie mealInhibition of postprandial colonic motility.Abolished the initial motor activity peak (10-20 min post-meal) and significantly inhibited motility for at least 2 hours. nih.gov

In Vivo Imaging Techniques

In vivo imaging encompasses a range of non-invasive techniques that allow for the visualization and quantification of physiological and pharmacological processes within a living organism. In drug development, these methodologies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. nih.gov Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can provide real-time, dynamic information on where a drug travels in the body and how it interacts with its target receptors. nih.gov

For antimuscarinic agents like this compound, in vivo imaging can be particularly valuable for assessing target engagement in peripheral tissues, such as the gastrointestinal tract, while also evaluating potential off-target effects, for instance, by measuring receptor occupancy in the central nervous system. nih.govnih.gov While specific in vivo imaging studies utilizing techniques like PET or SPECT for this compound are not detailed in the available literature, the methodologies have been successfully applied to other antimuscarinic agents to characterize their pharmacokinetics and pharmacodynamics non-invasively. nih.gov

Future Directions and Emerging Research Avenues

Further Elucidation of Tissue-Selective Pharmacological Profiles

Cimetropium bromide exhibits a degree of tissue selectivity, with a pronounced effect on the smooth muscle of the gastrointestinal, biliary, and urogenital tracts. nih.gov Studies have shown that orally administered this compound accumulates selectively in the colon, where it binds to muscarinic receptors in the smooth muscle. This localization is thought to be more a reflection of its transit through the enteral tract and local uptake rather than systemic absorption in the upper gastrointestinal region. In contrast, negligible concentrations are found in the heart and exocrine glands. researchgate.netscispace.com

Further research is warranted to fully elucidate the molecular underpinnings of this tissue selectivity. Investigating the differential expression and affinity of this compound for muscarinic receptor subtypes (M1, M2, M3, M4, M5) in various tissues could provide a clearer picture. patsnap.com For instance, its high affinity for the M3 subtype, which is predominant in the gastrointestinal tract, is believed to contribute to its targeted effects. patsnap.com Comparative studies with non-selective antagonists like atropine (B194438) have demonstrated that while both decrease the amplitude of esophageal contractions and lower esophageal sphincter pressure, the effects of this compound are of a shorter duration. nih.gov A deeper understanding of these selective actions could inform the development of future therapies with improved efficacy and reduced side-effect profiles.

Design and Synthesis of Novel this compound Derivatives with Enhanced Selectivity

The development of novel derivatives of existing therapeutic agents is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. While specific research on the design and synthesis of novel this compound derivatives is not extensively documented in publicly available literature, the principles of rational drug design can be applied. The synthesis of derivatives of related compounds, such as scopolamine (B1681570) and other quaternary ammonium (B1175870) compounds, provides a framework for potential modifications to the this compound molecule. mdpi.com

Future research in this area would likely focus on modifying the chemical structure of this compound to improve its affinity for specific muscarinic receptor subtypes, particularly the M3 receptor, to further enhance its gastrointestinal selectivity. mdpi.comrsc.org This could involve the synthesis of a series of analogs with systematic variations to the cyclopropylmethyl group or the tropic acid ester portion of the molecule to establish a clear structure-activity relationship (SAR). The goal of such synthetic programs would be to create derivatives with an optimized balance of antimuscarinic activity and reduced potential for systemic anticholinergic side effects. General strategies in the synthesis of novel therapeutic derivatives often involve creating a library of related compounds and utilizing pharmacophore and docking techniques to predict their interaction with the target protein. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Characterization

The accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. A rapid and sensitive method using high-performance liquid chromatography (HPLC) with positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been developed and validated for the determination of this compound in human plasma. drugbank.com This method involves a single-step liquid-liquid extraction and allows for a total analysis time of just two minutes per run. drugbank.com

The key parameters of this validated HPLC-ESI-MS/MS method are summarized in the table below.

ParameterValue
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Ionization Mode Positive Ion Electrospray Ionization (ESI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 357.9 > 103.1
Internal Standard (butyl-scopolamine): m/z 359.9 > 103.1
Column YMC C18 reversed-phase
Mobile Phase 10 mM ammonium formate (B1220265) buffer-methanol (19:81, v/v; pH 4.0)
Linear Range 0.2-100 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Mean Recovery 62.71% to 64.23%
Data sourced from a study on the determination of this compound in human plasma. drugbank.com

Future research in analytical techniques could focus on developing methods with even greater sensitivity, perhaps utilizing more advanced mass spectrometry platforms, to allow for lower detection limits. Furthermore, the development of analytical methods for the simultaneous determination of this compound and its potential metabolites in various biological fluids would provide a more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploration of Potential Synergistic or Antagonistic Interactions with Other Pharmacological Agents (In Vitro/Preclinical)

In preclinical settings, it is important to understand how this compound may interact with other pharmacological agents. As an antimuscarinic agent, this compound's effects can be influenced by other drugs that act on the cholinergic system.

Potential Antagonistic Interactions: Substances that may decrease the anticholinergic activities of this compound include:

Acetylcholine (B1216132) drugbank.com

Bethanechol (B1168659) drugbank.com

Carbamoylcholine drugbank.com

Cevimeline drugbank.com

Nicotine drugbank.com

Potential for Additive or Synergistic Effects (Increased Risk of Adverse Effects): this compound may have an increased risk of adverse effects when combined with other drugs that possess anticholinergic properties. Preclinical studies suggest that the risk or severity of adverse effects can be increased when this compound is combined with a wide range of compounds, including but not limited to:

Other antimuscarinics (e.g., Aclidinium, Anisotropine methylbromide, Butylscopolamine (B1205263), Clidinium, Darifenacin) drugbank.com

Tricyclic antidepressants (e.g., Amitriptyline, Amoxapine, Desipramine, Nortriptyline) drugbank.com

Antipsychotics (e.g., Aripiprazole, Chlorpromazine, Clozapine, Olanzapine) drugbank.com

Antihistamines with anticholinergic properties (e.g., Brompheniramine, Buclizine, Chlorphenoxamine, Cyproheptadine, Dimetindene) drugbank.com

Other agents such as Biperiden, Cocaine, and Metocurine. drugbank.com

Future in vitro and preclinical research should aim to quantify the extent of these interactions and elucidate the underlying mechanisms. Such studies are essential for predicting potential drug-drug interactions in a clinical setting and ensuring patient safety.

Deeper Understanding of Pharmacological Mechanisms Beyond Muscarinic Receptor Antagonism

One significant additional mechanism is a direct myolytic action, which contributes to its antispasmodic activity independent of muscarinic receptor blockade. drugbank.comnih.gov Furthermore, in vitro studies on guinea pig ileum have revealed other nuanced effects. This compound has been shown to have a weaker effect on presynaptic muscarinic autoreceptors compared to atropine. researchgate.netcardiff.ac.uk These autoreceptors normally inhibit the release of acetylcholine (ACh), so a weaker blockade by this compound could theoretically lead to less of an increase in ACh release compared to atropine. nih.gov Interestingly, this compound was also found to directly inhibit the release of ACh from nerve endings, an effect that is distinct from its postsynaptic receptor antagonism. researchgate.netcardiff.ac.uk

Q & A

Q. What experimental models are most suitable for studying the antispasmodic mechanisms of cimetropium bromide?

this compound bromide, a quaternary ammonium anticholinergic, is commonly studied using in vitro smooth muscle contraction assays (e.g., isolated guinea pig ileum) and in vivo models like rodent gastrointestinal motility studies. Methodologically, researchers should measure dose-dependent inhibition of acetylcholine-induced contractions, ensuring controls for nonspecific effects (e.g., calcium channel blockers). Electrophysiological studies on muscarinic receptor subtypes (M3) can further elucidate selectivity .

Q. How do researchers validate the specificity of this compound bromide in blocking muscarinic receptors?

Competitive binding assays using radiolabeled antagonists (e.g., [³H]-N-methylscopolamine) and functional assays comparing inhibition across receptor subtypes (M1–M5) are critical. Methodological rigor requires normalizing data to reference antagonists (e.g., atropine) and using knockout models to confirm receptor-specific effects. Statistical tools like Schild regression analysis help determine potency (pA2 values) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound bromide?

Key parameters include bioavailability (oral vs. intravenous), plasma half-life, tissue distribution (e.g., gastrointestinal vs. central nervous system), and metabolic pathways (e.g., hepatic CYP450 enzymes). Researchers should employ LC-MS/MS for quantification and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-species variability .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across clinical trials for gastrointestinal spasms be resolved?

Discrepancies often arise from heterogeneous patient populations (e.g., age, comorbidities) or variability in endpoint definitions (e.g., "spasm relief" vs. objective motility metrics). A meta-analysis using PRISMA guidelines, stratified by dosing regimens and outcome measures, can identify confounders. Sensitivity analyses should adjust for bias risk (e.g., Cochrane Collaboration’s ROB 2.0 tool) .

Q. What methodological improvements are needed to optimize this compound’s dose-response profiling in pediatric populations?

Pediatric studies require adaptive trial designs (e.g., Bayesian dose-escalation) to minimize invasive sampling. Pharmacokinetic/pharmacodynamic (PK/PD) modeling using sparse sampling and population approaches (e.g., Monolix) can account for developmental physiology. Ethical considerations mandate rigorous safety monitoring via independent data committees .

Q. How can in silico approaches enhance the understanding of this compound’s off-target effects?

Molecular docking simulations (e.g., AutoDock Vina) against non-muscarinic targets (e.g., histamine receptors) paired with functional validation via high-throughput screening (e.g., calcium flux assays) can identify off-target interactions. Machine learning models trained on chemical descriptor datasets improve predictive accuracy .

Methodological Guidance

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects on colonic motility?

Mixed-effects models (e.g., linear regression with random intercepts for subject variability) are ideal for repeated-measures data. Non-parametric tests (e.g., Friedman test) should be used for non-normal distributions. Researchers must report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overreliance on p-values .

Q. How can researchers ensure reproducibility in this compound studies involving animal models?

Adhere to ARRIVE 2.0 guidelines: detail anesthesia protocols, environmental conditions (e.g., circadian rhythm controls), and blinding during data collection. Publish raw data and analysis scripts in repositories like Zenodo. Cross-validate findings with orthogonal methods (e.g., immunohistochemistry for receptor occupancy) .

Q. What biomarkers are most reliable for assessing this compound’s therapeutic efficacy in functional bowel disorders?

Combine objective metrics (e.g., high-resolution manometry, colonic transit time via radiopaque markers) with validated patient-reported outcomes (e.g., IBS-SSS). Multivariate analyses (e.g., PCA) can disentangle placebo effects from true pharmacological activity .

Data Interpretation and Gaps

Q. How should researchers address conflicting data on this compound’s impact on polyp detection during colonoscopy?

Reconcile findings by stratifying analyses by confounding variables (e.g., bowel preparation quality, endoscopist experience). Use multivariate regression to isolate this compound’s effect on polyp detection rate (PDR) from procedural variables. Replication in multi-center trials with standardized protocols is critical .

Q. What longitudinal study designs are feasible to evaluate this compound’s long-term safety in chronic users?

Prospective cohort studies with matched controls (e.g., users of other antispasmodics) and periodic safety assessments (e.g., cognitive function tests, ECG for QT prolongation) are recommended. Time-to-event analyses (e.g., Cox proportional hazards models) can quantify risk for adverse outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimetropium
Reactant of Route 2
Cimetropium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.